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Compound of Interest

Compound Name: Tribromoethylene

Cat. No.: B1212961

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
tribromoethylene (C2HBrs3), a halogenated alkene of interest in synthetic chemistry and
material science. This document presents key data from Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) analyses, complete with experimental protocols and
visual representations to facilitate a deeper understanding of its molecular structure and
properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. For tribromoethylene, both 1H and 3C NMR data have been acquired and
analyzed.

'H NMR Data

The proton NMR spectrum of tribromoethylene is characterized by a single signal,
corresponding to the sole vinylic proton.

Table 1: *H NMR Spectroscopic Data for Tribromoethylene
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. . . Spectrometer
Chemical Shift () Multiplicity Solvent
Frequency
7.08 ppm Singlet CCla 90 MHz

13C NMR Data

The carbon-13 NMR spectrum of tribromoethylene displays two distinct signals, one for each
of the two carbon atoms in the double bond.

Table 2: 13C NMR Spectroscopic Data for Tribromoethylene

) . . Spectrometer
Chemical Shift () Assignment Solvent
Frequency
119.3 ppm CBr2 CDCls 22.5 MHz
96.0 ppm CHBr CDCls 22.5 MHz

Experimental Protocol for NMR Spectroscopy

The following provides a general outline of the experimental procedures typically employed for
obtaining NMR spectra of liquid samples like tribromoethylene.

Sample Preparation: A small amount of tribromoethylene is dissolved in an appropriate
deuterated solvent, such as carbon tetrachloride (CCls) for tH NMR or chloroform-d (CDCIs) for
13C NMR. A small quantity of a reference standard, typically tetramethylsilane (TMS), is added
to the solution to provide a reference point (0 ppm) for the chemical shifts. The solution is then
transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: The NMR spectra are recorded on a spectrometer, such
as a 90 MHz or 22.5 MHz instrument for 1H and 3C NMR, respectively. The instrument is tuned
and shimmed to optimize the magnetic field homogeneity. For a standard *H experiment, a
single pulse sequence is typically used. For 33C NMR, proton decoupling is employed to
simplify the spectrum by removing the splitting of carbon signals by attached protons. The free
induction decay (FID) signal is acquired and then Fourier transformed to obtain the frequency-
domain NMR spectrum.
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Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of tribromoethylene exhibits characteristic absorption bands corresponding
to the vibrations of its chemical bonds.

Table 3: Major IR Absorption Bands for Tribromoethylene

Wavenumber (cm~?) Transmittance (%) Assignment

3091 75 =C-H stretch

1591 65 C=C stretch

1238 68 =C-H in-plane bend
901 30 =C-H out-of-plane bend
795 2 C-Br stretch

602 40 C-Br stretch

Experimental Protocol for IR Spectroscopy

The following describes a typical procedure for obtaining an IR spectrum of a liquid sample.
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Sample Preparation: For a liquid sample such as tribromoethylene, the spectrum is often
recorded as a neat liquid film. A drop of the neat liquid is placed between two salt plates (e.g.,
NaCl or KBr), which are transparent to infrared radiation. The plates are then pressed together

to form a thin film of the sample.

Instrumentation and Data Acquisition: The salt plates containing the sample are placed in the
sample holder of an FT-IR spectrometer. A background spectrum of the empty salt plates is first
recorded. Then, the spectrum of the sample is recorded. The instrument passes a beam of
infrared radiation through the sample, and the detector measures the amount of radiation that
is transmitted at each wavenumber. The final spectrum is typically presented as a plot of
percent transmittance versus wavenumber.

Sample Preparation Instrumentation & Acquisition Data Processing
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IR Spectroscopy Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio. It provides information about the molecular weight and
fragmentation pattern of a compound.

Mass Spectrometric Data

The mass spectrum of tribromoethylene shows the molecular ion peak and several fragment
ions resulting from the loss of bromine and hydrogen atoms. The isotopic pattern of bromine
(approximately 1:1 ratio of 7°Br and 81Br) is evident in the molecular ion region and bromine-

containing fragments.

Table 4: Major Mass Spectrometry Fragments for Tribromoethylene
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miz Relative Intensity (%) Assighment

[C2HBr3]* (Molecular lon

262, 264, 266, 268 45 Clusten
183, 185, 187 100 [C2HBr2]*
104, 106 35 [C2HBr]*
79, 81 15 [Br]*

25 20 [C2H]*

Experimental Protocol for Mass Spectrometry

The following outlines a general procedure for obtaining an electron ionization (El) mass
spectrum of a volatile liquid.

Sample Introduction: A small amount of the volatile liquid sample, tribromoethylene, is
introduced into the mass spectrometer, typically via a heated inlet system or a gas
chromatograph (GC) interface. The sample is vaporized in a low-pressure environment.

lonization: The gaseous sample molecules are bombarded with a high-energy beam of
electrons (typically 70 eV) in the ion source. This process, known as electron ionization (El),
causes the molecules to lose an electron, forming a positively charged molecular ion (M*e).

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer, which
separates them based on their mass-to-charge (m/z) ratio. The separated ions are then
detected, and their abundance is recorded. The resulting mass spectrum is a plot of relative ion
intensity versus m/z.

Sample Introduction Tonization Analysis & Detection

Vaporization }—» Formation of M+ H lon Acceleration
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Mass Spectrometry Experimental Workflow

 To cite this document: BenchChem. [Spectroscopic Profile of Tribromoethylene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1212961#spectroscopic-data-of-tribromoethylene-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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